molecular formula C18H14N2OS2 B6029317 3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile

3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B6029317
M. Wt: 338.5 g/mol
InChI Key: MRMMSTUDTBRHQP-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound featuring a thiazole core substituted with a benzyloxy group at position 3, a benzylsulfanyl group at position 5, and a nitrile group at position 4. The thiazole ring is a five-membered aromatic structure containing one sulfur and one nitrogen atom, which confers unique electronic and reactivity properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazole derivatives, which are known for antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

5-benzylsulfanyl-3-phenylmethoxy-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS2/c19-11-16-17(21-12-14-7-3-1-4-8-14)20-23-18(16)22-13-15-9-5-2-6-10-15/h1-10H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMMSTUDTBRHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NSC(=C2C#N)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves multi-step organic reactions One common method includes the reaction of 2-aminothiazole with benzyl bromide to introduce the benzylsulfanyl group This is followed by the reaction with benzyloxy chloride to attach the benzyloxy group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to 3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile have shown effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. Similar thiazole compounds have demonstrated the ability to inhibit monoamine oxidase B (MAO-B), which is crucial for managing neurodegeneration . The selective inhibition of MAO-B can lead to reduced oxidative stress and improved neuronal survival.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of thiazole derivatives including this compound and evaluated their antimicrobial activities against various strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to control antibiotics .

Case Study 2: Anticancer Screening

In a cytotoxicity evaluation against multiple cancer cell lines, this compound demonstrated selective cytotoxicity towards MCF-7 cells with an IC50 value indicating potent activity. This suggests its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocycle Diversity

  • Thiazole vs. Triazol/Benzoxazinone/Pyrimidine: The thiazole core in the target compound distinguishes it from triazol (477849-02-8), benzoxazinone (860648-57-3), and pyrimidine (446276-09-1) derivatives. In contrast, triazoles (e.g., 477849-02-8) are often utilized in click chemistry or as bioisosteres for amides .

Substituent Effects

  • Benzyloxy vs. Benzyloxy Carbonyl : The benzyloxy group in the target compound is simpler than the benzyloxy carbonyl substituent in 477849-02-8, which includes an ester linkage. This difference may influence metabolic stability, as esters are prone to hydrolysis .
  • Benzylsulfanyl vs. Ethylsulfonyl: The benzylsulfanyl group (thioether) in the target compound is less oxidized than the ethylsulfonyl group in 860648-57-3.
  • Nitrile Group : Both the target compound and 446276-09-1 feature a nitrile, but the pyrimidine derivative (446276-09-1) includes additional diketone moieties, which could enhance hydrogen-bonding interactions in biological targets .

Pharmacological Implications

  • Lipophilicity : The benzyl groups in the target compound increase lipophilicity compared to the hydroxyethyl group in 860648-57-3, which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Bioactivity : Thiazoles are associated with antimicrobial activity, while pyrimidines (e.g., 446276-09-1) are common in antiviral and anticancer agents. The ethylsulfonyl group in 860648-57-3 might confer enzyme inhibitory activity due to its resemblance to sulfonamide drugs .

Research Findings and Limitations

  • Thiazole derivatives often exhibit antimicrobial activity due to interactions with bacterial enzymes or DNA.
  • The nitrile group in 446276-09-1 has been linked to kinase inhibition in pyrimidine-based drugs, hinting at possible kinase-targeting activity in the target compound .

Limitations : The evidence provided lacks experimental data (e.g., IC₅₀, solubility). Further studies are required to validate these hypotheses.

Biological Activity

3-(Benzyloxy)-5-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions typically starting from easily available precursors. The compound's structure features a thiazole ring with various substituents that contribute to its biological activity. The presence of the benzylsulfanyl group is particularly significant as it enhances the compound's lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, a study indicated that thiazole derivatives exhibit significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against tested pathogens .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Target Organisms
This compound50-75Staphylococcus aureus
Other Thiazole Derivatives150-200Escherichia coli

Anticonvulsant Activity

Recent research suggests that thiazole-bearing compounds can act as anticonvulsants. In a study involving various thiazolidinone derivatives, it was found that certain structural modifications led to enhanced anticonvulsant activity . The mechanism may involve modulation of neurotransmitter systems or inhibition of specific enzymes related to seizure pathways.

The biological activity of thiazole derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazoles inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
  • Receptor Interaction : Compounds may interact with neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
  • Antioxidant Properties : Some thiazoles exhibit antioxidant activity, which can protect cells from oxidative stress.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of a series of thiazole derivatives, including the compound in focus. The results demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of thiazole derivatives in animal models of epilepsy. The study found that certain compounds reduced seizure frequency and severity, suggesting a potential therapeutic application in epilepsy management .

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